molecular formula C24H21N3O5S2 B2904601 (Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-53-6

(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2904601
CAS No.: 865247-53-6
M. Wt: 495.57
InChI Key: KRIGDBRICFMOKD-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with a sulfamoyl group at position 6 and a ([1,1'-biphenyl]-4-carbonyl)imino moiety at position 2. Its structural complexity implies applications in medicinal chemistry, particularly targeting enzymes or receptors via the sulfamoyl and biphenyl groups.

Properties

IUPAC Name

ethyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-2-32-22(28)15-27-20-13-12-19(34(25,30)31)14-21(20)33-24(27)26-23(29)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIGDBRICFMOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-(([1,1’-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzo[d]thiazole derivative with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the sulfonamide group is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The biphenyl and thiazole moieties are often found in bioactive compounds, suggesting potential therapeutic uses.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-(([1,1’-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, disrupting a biological pathway. The sulfonamide group could interact with the active site of enzymes, while the biphenyl and thiazole rings could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of sulfamoyl, biphenyl, and benzo[d]thiazole groups. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Benzo[d]thiazole 6-Sulfamoyl, 2-([1,1'-biphenyl]-4-carbonyl)imino, 3-ethyl acetate Sulfonamide, biphenyl, ester
(E)-Ethyl 2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetate Thiazole Arylamido, furan, hydrazinyl, ethyl acetate Amide, furan, ester
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole + benzoic acid 2-Methyl-thiazole, carboxylic acid Carboxylic acid, methyl-thiazole
Metsulfuron methyl ester Triazine + benzoate 4-Methoxy-6-methyl-triazine, sulfonylurea, methyl ester Sulfonylurea, triazine, ester
Thiazol-5-ylmethyl carbamates Thiazole + carbamate Hydroxy, diphenylhexane, ureido Carbamate, hydroxy, ureido

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility (Predicted) Stability Notes
Target Compound Not reported Moderate (ester and sulfonamide) Likely stable under inert conditions
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 139.5–140 Low (carboxylic acid) Hygroscopic; sensitive to moisture
Metsulfuron methyl ester Not reported Low (nonpolar substituents) Stable in dry environments
  • Key Observations :
    • The target compound’s ethyl acetate and sulfamoyl groups may improve solubility compared to carboxylic acid-containing analogs (e.g., ) .
    • Biphenyl and sulfonamide groups could enhance binding affinity in biological systems compared to triazine-based herbicides () .

Biological Activity

(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on recent research findings.

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Formation of the Benzo[d]thiazole Ring : This is achieved through cyclization under acidic or basic conditions.
  • Introduction of the Biphenyl Group : Typically done via a Suzuki coupling reaction.
  • Sulfonamide Formation : Achieved by reacting the benzo[d]thiazole derivative with sulfonyl chloride.
  • Esterification : The final step involves esterifying the carboxylic acid with ethanol to form the ethyl ester.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. The sulfonamide group may inhibit enzyme activity by binding to active sites, while the biphenyl and thiazole rings could enhance binding affinity through hydrophobic interactions.

Anticancer Properties

Research indicates that compounds containing benzothiazole and sulfonamide moieties exhibit significant anticancer activity. For instance, studies on related benzothiazole derivatives have shown potent inhibition of cancer cell proliferation in various lines, suggesting that this compound may share similar properties .

Inhibition of Carbonic Anhydrases

Recent studies have highlighted that benzothiazole derivatives can act as potent inhibitors of carbonic anhydrase isoforms I, II, IX, and XII. These enzymes are crucial in regulating pH and fluid balance in tissues, making them attractive targets for therapeutic intervention in conditions like glaucoma and cancer .

Case Studies

StudyFindingsImplications
Study on Benzothiazole DerivativesDemonstrated significant inhibition of cancer cell linesPotential use in cancer therapy
Inhibition of Carbonic AnhydrasesIdentified as potent inhibitors for multiple isoformsPossible treatment for glaucoma and other diseases

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/StereochemistryReference
Reaction Temp.60–80°CHigher temps favor (Z)-isomer
SolventDMF/THF (anhydrous)Polar aprotic solvents improve solubility
CatalystPd(PPh3_3)4_4Reduces side reactions in coupling steps

Q. Table 2: Computational Predictions vs. Experimental Data

PropertyPredicted Value (DFT)Experimental ValueVariance
LogP3.23.5+0.3
IC50_{50} (nM)12095-25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.